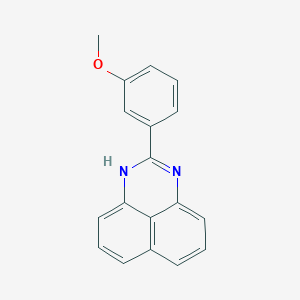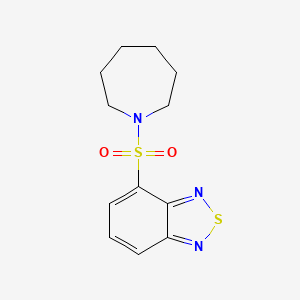
2-(3-methoxyphenyl)-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-1H-perimidine, also known as MPP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MPP is a member of the perimidine family, which has been studied extensively due to its unique structural properties and potential therapeutic applications. In
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-1H-perimidine is not yet fully understood, but it is believed to act on several cellular pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the activity of several signaling pathways involved in cell growth and survival, including the PI3K/AKT and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, leading to a reduction in tumor size. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, leading to a reduction in autoimmune symptoms. In animal studies, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 2-(3-methoxyphenyl)-1H-perimidine for lab experiments is its potential for use as a tool compound. This compound has been shown to inhibit the activity of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying these pathways in vitro. Additionally, this compound has been shown to modulate the activity of several signaling pathways involved in cell growth and survival, making it a valuable tool for studying these pathways in vivo. However, one limitation of this compound for lab experiments is its complex synthesis method, which can make it challenging to obtain in large quantities.
将来の方向性
There are several future directions for the study of 2-(3-methoxyphenyl)-1H-perimidine. One area of research is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. Additionally, this compound has been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases. Another area of research is in the development of new tool compounds for studying cellular pathways involved in cell growth and survival. This compound has been shown to modulate several signaling pathways involved in these pathways, making it a valuable tool for further study. Finally, future research could focus on improving the synthesis method for this compound, making it more accessible for large-scale production.
合成法
The synthesis of 2-(3-methoxyphenyl)-1H-perimidine is a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then subjected to various chemical reactions, including a ring-closing reaction, to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.
科学的研究の応用
2-(3-methoxyphenyl)-1H-perimidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
2-(3-methoxyphenyl)-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWBODDMURTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)


![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)
![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)



